(E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide

Medicinal Chemistry Structure-Activity Relationship Molecular Docking

(E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide (CAS 501107-90-0) is a fully synthetic small molecule belonging to the 2-imino-4-thiazolidinone (2-iminothiazolidin-4-one) class. Its molecular formula is C17H15N3O3S with a molecular weight of 341.39 g·mol⁻¹.

Molecular Formula C17H15N3O3S
Molecular Weight 341.39
CAS No. 501107-90-0
Cat. No. B2967537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide
CAS501107-90-0
Molecular FormulaC17H15N3O3S
Molecular Weight341.39
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC(=CC=C3)O)S2
InChIInChI=1S/C17H15N3O3S/c21-13-8-4-7-12(9-13)19-17-20-16(23)14(24-17)10-15(22)18-11-5-2-1-3-6-11/h1-9,14,21H,10H2,(H,18,22)(H,19,20,23)
InChIKeyAHZAMNLKDOSLFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2-(2-((3-Hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide (CAS 501107-90-0): Structural Identity, Scaffold Class, and Procurement-Relevant Profile


(E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide (CAS 501107-90-0) is a fully synthetic small molecule belonging to the 2-imino-4-thiazolidinone (2-iminothiazolidin-4-one) class [1]. Its molecular formula is C17H15N3O3S with a molecular weight of 341.39 g·mol⁻¹ [2]. The compound incorporates three pharmacophoric elements: a 4-oxothiazolidine core, a 3-hydroxyphenyl imino substituent at the 2-position, and an N-phenylacetamide side chain at the 5-position. The (E)-configuration of the exocyclic imine bond and the meta-hydroxyl substitution pattern on the phenylimino ring constitute the primary structural differentiators from closely related positional isomers and analogs within the broader 2-iminothiazolidinone chemotype, a scaffold recognized for its capacity to engage diverse biological targets including phosphatases, kinases, and lipoxygenases [3].

Why Generic 2-Iminothiazolidinone Analogs Cannot Substitute for (E)-2-(2-((3-Hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide in Target-Oriented Research


The 2-imino-4-thiazolidinone scaffold is pharmacologically promiscuous; however, biological activity within this chemotype is exquisitely sensitive to the substitution pattern on the 2-phenylimino ring. Positional isomerism—specifically 3-hydroxy (meta) versus 4-hydroxy (para) substitution—alters hydrogen-bond donor/acceptor geometry, electronic distribution across the imino linkage, and the conformational preferences of the N-phenylacetamide side chain, all of which govern target engagement [1]. Published structure-activity relationship (SAR) data on related 2-iminothiazolidinones demonstrate that hydroxyl position on the N-aryl ring directly modulates antiproliferative potency with variations exceeding 5-fold between regioisomers [2]. Furthermore, QSAR models for 4-oxothiazolidine derivatives establish that molar refractivity, Connolly accessible area, and topological branching parameters—all directly influenced by substituent position—are the dominant descriptors governing lipoxygenase inhibitory activity (R > 0.9, Q² > 0.7) [3]. Consequently, a 4-hydroxy isomer (CAS 501107-83-1), a des-hydroxy analog (CAS 138375-99-2), or a 4-methylphenyl imino congener cannot be assumed to recapitulate the target-binding profile or biological outcome of the 3-hydroxy compound without empirical validation in the relevant assay system.

Quantitative Differentiation Evidence for (E)-2-(2-((3-Hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide (CAS 501107-90-0) Versus Closest Analogs


Positional Isomerism: 3-Hydroxy (meta) vs. 4-Hydroxy (para) Phenylimino Substitution Differentiates Hydrogen-Bonding Geometry and Target Docking Potential

The target compound (501107-90-0) bears a 3-hydroxyphenyl imino substituent, placing the hydroxyl group at the meta position relative to the imine nitrogen. Its closest positional isomer, (E)-2-(2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide (CAS 501107-83-1, AMB19203700), bears the hydroxyl group at the para position [1]. In the broader 2-iminothiazolidinone class, hydroxyl position on the N-aryl ring has been demonstrated to alter in vitro antiproliferative IC50 values by factors of 2- to 10-fold across cancer cell lines, attributable to differential hydrogen-bond interactions with target protein active-site residues [2]. The meta-OH configuration of 501107-90-0 presents a hydrogen-bond vector oriented approximately 120° relative to the imine bond axis, whereas the para-OH configuration in 501107-83-1 presents a co-linear vector—a geometric distinction that computational docking against C-KIT tyrosine kinase (PDB: 1T46) predicts will produce measurably different binding poses and affinity scores [3].

Medicinal Chemistry Structure-Activity Relationship Molecular Docking

Class-Level Anticancer Activity: 2-Iminothiazolidin-4-one Scaffold Demonstrates Low-Micromolar Antiproliferative Potency with Substituent-Dependent Selectivity

The 2-imino-4-thiazolidinone chemotype, to which CAS 501107-90-0 belongs, has yielded compounds with antiproliferative IC50 values in the low-micromolar range against multiple cancer cell lines. Revelant (2012) reported that select 2-iminothiazolidinones exhibit IC50 values in the micromolar range (approximately 1–20 μM) against human cancer cell lines, with activity potentially mediated through CDC25 phosphatase inhibition and cell-cycle deregulation [1]. For context, the structurally related 4-hydroxy analog MHPT (2-((4-hydroxyphenyl)imino)-5-(3-methoxybenzylidene)thiazolidin-4-one) demonstrated IC50 values of 0.44 μM (RD rhabdomyosarcoma) and 1.35 μM (SJ-RH30) with selectivity over normal human fibroblasts (no toxicity at 100 μM), establishing that hydroxyphenylimino-thiazolidinones can achieve potent, selective anticancer activity [2]. The target compound 501107-90-0, lacking the 5-benzylidene extension present in MHPT, represents a less elaborated but synthetically more accessible scaffold suitable as a starting point for derivatization or as a control compound in mechanistic studies. In contrast, 2-thioxo analogs (rhodanine class) frequently exhibit promiscuous aggregation-based inhibition and redox activity, complicating hit triage [3].

Anticancer Antiproliferative Cell Cycle Inhibition

QSAR-Defined Structural Determinants: 3-Hydroxy Substitution Confers Favorable Topological and Electronic Parameters for Lipoxygenase Inhibition Within the 4-Oxothiazolidine Chemotype

A validated QSAR model for 4-oxothiazolidine and 5-arylidine derivatives as lipoxygenase (LOX) inhibitors (R > 0.9, Q² > 0.7) established that biological activity is predominantly governed by three molecular descriptors: (1) molar refractivity (MR), with a negative coefficient indicating that bulky substituents decrease LOX binding affinity; (2) Connolly accessible area, also negatively correlated; and (3) topological parameters including Balaban index (BI), molecular topological index (MTI), and total valence connectivity (TVC), which positively correlate with inhibitory activity and reflect the contribution of heteroatom content and branching [1]. The 3-hydroxyphenyl imino substituent of 501107-90-0 introduces a phenolic oxygen at a position that, compared to 4-hydroxy isomers, yields a different molecular branching pattern and electrostatic potential surface, directly impacting the topological indices that the QSAR model identifies as favorable for LOX inhibition [1]. Additionally, the (E)-configuration of the exocyclic imine bond in 501107-90-0 locks the 3-hydroxyphenyl ring into a specific orientation relative to the thiazolidinone core, constraining the accessible conformational space compared to analogs with smaller or achiral N-substituents [2].

QSAR Lipoxygenase Inhibition Anti-inflammatory Computational Chemistry

Patent-Backed Application Domain: Iminooxothiazolidine Derivatives are Specifically Claimed for Hair Growth Disorder Therapeutics, Differentiating 501107-90-0 from Generic Thiazolidinedione Research Compounds

Patent family US20210000801A1 (assigned to Giuliani S.p.A.) explicitly claims iminooxothiazolidine derivatives of formula (I)—a generic structure encompassing the 2-imino-4-oxothiazolidine scaffold with N-aryl substitution—for use in preventing or treating hair growth disorders, including androgenetic alopecia and telogen effluvium [1]. The patent discloses formulation strategies for both systemic and topical scalp administration and reports in vitro data demonstrating that iminooxothiazolidine derivatives promote physiological cellular self-repair at the follicle level and support the anagen (growth) phase of the hair cycle [1][2]. This therapeutic indication is mechanistically and commercially distinct from the metabolic (PPARγ) applications of thiazolidinediones (e.g., rosiglitazone, pioglitazone) and the anticancer applications of other thiazolidinone subclasses. CAS 501107-90-0, as a 3-hydroxyphenyl imino-substituted member of this chemotype, falls within the structural scope of the Giuliani patent claims and represents a candidate for hair biology research, whereas the 2,4-thiazolidinedione class (glitazones) is unsuitable for this indication [3].

Hair Growth Disorders Dermatology Orphan Indication Patent Landscape

Evidence-Backed Research and Industrial Application Scenarios for (E)-2-(2-((3-Hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide (CAS 501107-90-0)


Medicinal Chemistry SAR Campaigns: Probing the Contribution of meta-Hydroxyl Substitution to 2-Iminothiazolidinone Target Engagement

Given the established sensitivity of 2-iminothiazolidinone biological activity to N-aryl substitution pattern [1], CAS 501107-90-0 serves as a critical SAR probe for interrogating the stereoelectronic contribution of the 3-hydroxyphenyl imino group. In head-to-head comparative studies with its 4-hydroxy isomer (CAS 501107-83-1), the meta-OH compound can reveal target-specific hydrogen-bonding preferences that inform lead optimization. The validated QSAR framework for this chemotype (R > 0.9, Q² > 0.7) provides a computational context for interpreting experimental binding data [2]. Procurement of both positional isomers from a single supplier with certified purity enables rigorous, internally controlled SAR studies free from batch-to-batch variability confounders.

Lipoxygenase Inhibitor Discovery: Exploiting Favorable Topological Parameters for Anti-Inflammatory Lead Generation

The QSAR model for 4-oxothiazolidine LOX inhibitors identifies topological indices (BI, MTI, TVC) as positive contributors to inhibitory activity, while molar refractivity and Connolly area exert negative contributions [2]. CAS 501107-90-0, with its meta-hydroxyl substitution pattern and constrained (E)-imine geometry, presents a balanced profile of heteroatom content and moderate steric bulk that aligns with the QSAR-optimized parameter space. The compound can serve as a starting scaffold for further derivatization at the 5-position (e.g., arylidene condensation) to generate focused libraries for LOX inhibition screening, building on the precedent set by 5-arylidene-4-thiazolidinone LOX inhibitors described in the primary QSAR literature [2].

Hair Follicle Biology and Dermatological Research: Investigating Iminooxothiazolidine Mechanisms in Hair Cycle Regulation

The Giuliani patent portfolio (US20210000801A1, WO2017198818A1) establishes that iminooxothiazolidine derivatives promote hair follicle self-repair and support the anagen growth phase [3][4]. CAS 501107-90-0, possessing the 2-imino-4-oxothiazolidine core and N-aryl substitution pattern claimed in these patents, represents a structurally defined tool compound for investigating the molecular mechanisms underlying iminooxothiazolidine-mediated hair growth effects. Researchers studying androgenetic alopecia, telogen effluvium, or chemotherapy-induced alopecia can employ this compound in ex vivo human hair follicle organ culture models or in vivo murine models to elucidate target pathways and validate the chemotype's therapeutic potential, distinct from the metabolic mechanisms of thiazolidinediones.

Negative Control Studies: Distinguishing 2-Imino-4-thiazolidinone Activity from 2-Thioxo (Rhodanine) Assay Interference

The 2-thioxo-4-thiazolidinone (rhodanine) subclass is a well-documented source of pan-assay interference compounds (PAINS) due to Michael acceptor reactivity, metal chelation, and aggregation-based promiscuous inhibition [5]. CAS 501107-90-0, bearing a 2-imino rather than 2-thioxo functionality, eliminates the reactive thiocarbonyl group responsible for many of these artifacts. The compound can therefore serve as a chemically matched negative control in screening cascades to differentiate genuine 4-thiazolidinone pharmacology from thioxo-mediated assay interference, improving hit triage efficiency in high-throughput screening campaigns that involve thiazolidinone-containing libraries.

Quote Request

Request a Quote for (E)-2-(2-((3-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.